N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea

CAS No.: 485381-49-5

Cat. No.: VC4653170

Molecular Formula: C11H16N2S

Molecular Weight: 208.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 485381-49-5 |

|---|---|

| Molecular Formula | C11H16N2S |

| Molecular Weight | 208.32 |

| IUPAC Name | 3-(2,5-dimethylphenyl)-1,1-dimethylthiourea |

| Standard InChI | InChI=1S/C11H16N2S/c1-8-5-6-9(2)10(7-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) |

| Standard InChI Key | PLEQLRPCCKRYJZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=S)N(C)C |

Introduction

Chemical Identity and Structural Characteristics

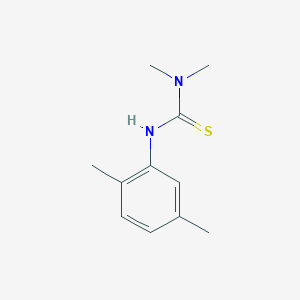

N'-(2,5-Dimethylphenyl)-N,N-dimethylthiourea (CAS: 485381-49-5) is a thiourea derivative with the molecular formula C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol . Its structure features a thiourea core (NH–C(=S)–N) substituted with a 2,5-dimethylphenyl group on one nitrogen atom and two methyl groups on the adjacent nitrogen (Figure 1). The compound’s IUPAC name is 1-(2,5-dimethylphenyl)-3,3-dimethylthiourea, and its canonical SMILES representation is CC1=CC(=C(C=C1)C)NC(=S)N(C)C .

Figure 1: Structural representation of N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea.

Synthesis and Reaction Pathways

The synthesis of N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea typically involves the condensation of N,N-dimethylthiourea with 2,5-dimethylphenyl isothiocyanate under reflux conditions in polar aprotic solvents such as dioxane or ethanol . A generalized reaction scheme is provided below:

-

N,N-Dimethylthiourea Preparation:

N,N-Dimethylthiourea is synthesized via the reaction of dimethylamine with carbon disulfide, followed by ammonolysis : -

Condensation with 2,5-Dimethylphenyl Isothiocyanate:

The thiourea intermediate reacts with 2,5-dimethylphenyl isothiocyanate to yield the target compound :Typical conditions include refluxing in dioxane for 5–8 hours, followed by precipitation and purification via recrystallization .

Physicochemical Properties

Key properties of N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea include:

Biological and Industrial Applications

Antimicrobial Activity

N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea derivatives exhibit promising antimicrobial properties. For instance, structurally related thiazole analogs demonstrate broad-spectrum activity against drug-resistant Staphylococcus aureus and Candida auris . The thiourea moiety enhances membrane permeability, disrupting microbial cell walls .

Antioxidant Properties

Thiourea derivatives are known scavengers of reactive oxygen species (ROS). In vitro studies suggest that N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea reacts with hydrogen peroxide (H₂O₂) to form dimethylthiourea dioxide, acting as a protective agent against oxidative stress .

Industrial Uses

The compound serves as an intermediate in agrochemical synthesis, particularly in insecticides and herbicides, due to its ability to inhibit acetylcholinesterase in pests .

Analytical Characterization

Mass Spectrometry (MS)

-

ESI-MS (Q Exactive Orbitrap): Major ion at m/z 209.1 [M+H]⁺ .

-

Fragmentation patterns include loss of CH₃ (15 Da) and SC(NH) groups .

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume